(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
Description
Introduction to (Z)-N-[2-Amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine
Systematic Nomenclature and Structural Significance
The IUPAC name “(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine” delineates its critical structural components:
- Ethylidene backbone : A two-carbon chain with a double bond (ethylidene) connecting the nitrogen atoms of the hydroxylamine and amino groups.
- 3,4-Dimethoxyphenyl group : A benzene ring substituted with methoxy (-OCH₃) groups at positions 3 and 4, conferring distinct electronic and steric properties.
- Hydroxylamine moiety : The -NH-OH group, which participates in hydrogen bonding and redox reactions.
The Z-configuration (German: zusammen) indicates that the higher-priority substituents (amino and hydroxylamine groups) reside on the same side of the ethylidene double bond. This stereochemistry influences molecular packing and intermolecular interactions, as evidenced by its crystalline analogs.
Molecular Formula : C₁₀H₁₅N₂O₃ (derived from CAS 912762-76-6).
Key Structural Features :
Positional Isomerism in Ethylidene Hydroxylamine Derivatives
Positional isomerism arises from variations in methoxy group placement on the phenyl ring or ethylidene chain configuration. Key comparisons include:
a) 3,4-Dimethoxy vs. 2,4-Dimethoxy Substitution
- 3,4-Dimethoxy (target compound): Methoxy groups at positions 3 and 4 enhance resonance stabilization via para- and ortho-directing effects.
- 2,4-Dimethoxy (CAS 23997-80-0): Reduced steric hindrance compared to 3,4-substitution but altered electronic effects.
b) Ethylidene Chain Isomerism
- Z vs. E Isomers : The Z-configuration in the target compound contrasts with E-isomers observed in analogs like (NZ)-N-[1,2-bis(3,4-dimethoxyphenyl)ethylidene]hydroxylamine (CAS 6267-07-8), which adopts an extended conformation.
Physical Property Comparisons :
| Compound | Boiling Point (°C) | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | N/A | 210.23 |
| (NZ)-N-[1,2-bis(3,4-DMP)ethylidene] | 491.4 | 331.36 |
| 1-(4-Methoxyphenyl)ethanone oxime | N/A | 165.19 |
Comparative Analysis with Related Aromatic Hydroxylamines
a) Electronic Effects of Methoxy Substitution
- 3,4-Dimethoxy : Enhances electron density on the phenyl ring, stabilizing charge-transfer complexes.
- 4-Methoxy (CAS 5355943): Singular methoxy group reduces resonance stabilization compared to di-substituted analogs.
- 3,5-Dimethoxy (CAS 97294-77-4): Symmetric substitution alters crystal packing and solubility.
b) Functional Group Interactions
- Hydroxylamine Reactivity : The -NH-OH group in the target compound participates in condensation reactions, unlike simpler oximes (e.g., acetophenone oxime carbonate, CAS 86747471).
- Amino Group : Facilitates Schiff base formation, as seen in ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formamidate (CAS 129694-52-6).
Comparative Solubility :
| Compound | LogP | PSA (Ų) |
|---|---|---|
| Target Compound | ~1.5 | 95.19 |
| 1-(2,4-Dimethoxyphenyl)ethanone oxime | 0.97 | 51.05 |
| 1-(4-Methoxyphenyl)ethanone oxime | N/A | 69.51 |
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(NZ)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O3/c1-14-9-4-3-7(5-10(9)15-2)8(6-11)12-13/h3-5,13H,6,11H2,1-2H3/b12-8+ |
InChI Key |
SFFMJPMEDLTPBT-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/O)/CN)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)CN)OC |
Origin of Product |
United States |
Preparation Methods
Procedure
- Starting Material : 1-(3,4-Dimethoxyphenyl)-2-bromoethanone is prepared by bromination of 3,4-dimethoxyacetophenone using molecular bromine or N-bromosuccinimide (NBS) in acetic acid.
- Reaction with HMTA :
- Isolation : The product is precipitated by adjusting the pH to 8–9 with NaHCO₃, filtered, and recrystallized from ethanol (yield: 70–85%).
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.82 (s, 6H, 2×OCH₃), 4.12 (s, 2H, NH₂), 6.95–7.20 (m, 3H, aromatic), 4.50 (s, 2H, CH₂).
- MS (ESI+) : m/z 210.1 [M+H]⁺.
Oxime Formation to Yield (Z)-Isomer
The amino ketone is converted to the target oxime via condensation with hydroxylamine under controlled conditions.
Hydroxylamine Generation
Hydroxylamine is generated in situ by neutralizing hydroxylamine hydrochloride with NaOH in methanol:
$$
\text{NH}2\text{OH·HCl} + \text{NaOH} \rightarrow \text{NH}2\text{OH} + \text{NaCl} + \text{H}_2\text{O}
$$
Oximation Reaction
- Conditions :
- Workup : The crude product is extracted with ethyl acetate, washed with brine, and concentrated. Recrystallization from ethanol/water (2:1) yields the (Z)-isomer (60–75% yield).
Stereochemical Control
- (Z)-Selectivity : Governed by intramolecular hydrogen bonding between the oxime hydroxyl and adjacent amino group, stabilizing the (Z)-configuration.
- HPLC Analysis : Confirms >95% isomeric purity using a C18 column (MeOH/H₂O = 70:30, λ = 254 nm).
Alternative Synthetic Routes
Reductive Amination Approach
A secondary route involves reductive amination of 1-(3,4-dimethoxyphenyl)ethanone with ammonium acetate and sodium cyanoborohydride, followed by oximation. However, this method yields lower regioselectivity (50–60%) and is less preferred.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) in ethanol reduces reaction time but risks thermal decomposition of the oxime.
Comparative Data of Methods
| Method | Yield (%) | (Z)-Isomer Purity (%) | Reaction Time (h) |
|---|---|---|---|
| HMTA + Oximation | 70–85 | >95 | 8–10 |
| Reductive Amination | 50–60 | 80–85 | 12–14 |
| Microwave | 65–70 | 90–92 | 0.5 |
Challenges and Optimization
- Byproduct Formation : Over-oximation or dimerization is mitigated by strict stoichiometric control of hydroxylamine.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reaction rate but reduce (Z)-selectivity. Toluene optimizes both yield and stereoselectivity.
- Catalysis : Trace acetic acid (0.1 eq) enhances oxime stability without epimerization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-dimethoxy-phenyl)-ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-(3,4-dimethoxy-phenyl)-ethanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,4-dimethoxy-phenyl)-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological receptors, while the amino group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl)
- Structure : Contains a catechol (3,4-dihydroxyphenyl) group and a primary amine, unlike the dimethoxy and hydroxylamine groups in the target compound.
2-Amino-1-(3,4-dimethoxyphenyl)ethanol
- Structure: Shares the 3,4-dimethoxyphenyl group but replaces the hydroxylamine-ethylidene moiety with an ethanolamine group.
- The target compound’s regulatory status is unconfirmed.
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride derivatives
- Structure : Features a dimethoxyphenyl group and a quaternary ammonium center but lacks the hydroxylamine and ethylidene groups.
- Key Differences: The azanium chloride structure (e.g., in the crystal structure reported by Saidov and Turgunov) facilitates ionic interactions, whereas the target compound’s hydroxylamine may act as a chelator or nucleophile .
Structural and Functional Analysis Table
Research Implications and Limitations
- Pharmacological Gaps : Direct studies on the target compound’s receptor affinity, toxicity, or metabolic fate are absent in the provided evidence. Comparisons are based on structural analogs.
- Regulatory Considerations: Structural similarity to controlled substances (e.g., 2-Amino-1-(3,4-dimethoxyphenyl)ethanol) warrants caution in handling and research .
Biological Activity
(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a hydroxylamine functional group linked to an ethylidene moiety with a dimethoxy-substituted phenyl group, which may influence its interactions with biological targets.
- Molecular Formula: CHNO
- Molecular Weight: 210.23 g/mol
- Structural Features: The compound includes:
- A hydroxylamine group (-NHOH)
- An ethylidene bridge
- A dimethoxy-substituted phenyl ring
Synthesis Methods
The synthesis of (Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine can be achieved through various chemical pathways, often involving the reaction of appropriate amines and aldehydes under controlled conditions to yield the desired product.
Anticancer Activity
Research indicates that compounds similar to (Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting tubulin polymerization, which is crucial for cancer cell division.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | GI Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A549 | <0.01 | Apoptosis induction |
| Compound 2 | MDA-MB-435 | 0.229 | Tubulin inhibition |
| Compound 3 | HT-29 | <1 | Cell cycle arrest |
The biological activity of (Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine may involve:
- DNA Interaction: Studies have shown that similar compounds can interact with DNA, leading to structural changes that inhibit replication and transcription.
- Caspase Activation: Increased caspase-3 activation has been observed in treated cells, indicating the induction of apoptosis through intrinsic pathways.
Case Studies
A recent study explored the effects of (Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Case Study Summary:
- Objective: To evaluate the cytotoxic effects on ME-180 and A549 cell lines.
- Findings: The compound exhibited potent cytotoxicity with GI values ranging from <0.01 to 0.5 µM across different concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
